N-3-biphenylyl-2-biphenylcarboxamide
CAS No.:
Cat. No.: VC9779881
Molecular Formula: C25H19NO
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19NO |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-phenyl-N-(3-phenylphenyl)benzamide |
| Standard InChI | InChI=1S/C25H19NO/c27-25(24-17-8-7-16-23(24)20-12-5-2-6-13-20)26-22-15-9-14-21(18-22)19-10-3-1-4-11-19/h1-18H,(H,26,27) |
| Standard InChI Key | KQGZQEGGAKHJLG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-3-biphenylyl-2-biphenylcarboxamide features a carboxamide group (-CONH-) bridging two biphenyl units. The primary biphenyl system (attached to the carbonyl group) is substituted at the 2-position, while the secondary biphenyl group is linked via the amide nitrogen at its 3-position. This arrangement creates a sterically hindered conformation, influencing both reactivity and intermolecular interactions .
Electronic Configuration and Steric Effects
Density functional theory (DFT) calculations on related biphenylcarboxamides reveal that electron delocalization across the biphenyl systems stabilizes the amide bond, reducing rotational freedom. For example, studies on 4-biphenyl carboxamide (BpCONH2) show that substituents at ortho positions induce torsional strain, altering the molecule’s electronic absorption profile . In N-3-biphenylyl-2-biphenylcarboxamide, the 3-position substitution on the N-biphenylyl group likely exacerbates steric hindrance, potentially affecting solubility and crystal packing.
Synthetic Pathways and Optimization
Conventional Amide Coupling Strategies
The synthesis of biphenylcarboxamides typically involves coupling biphenyl carboxylic acids with amines. For instance, N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides are prepared via activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with alkylamines . Applying this to N-3-biphenylyl-2-biphenylcarboxamide would require:
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Synthesis of 2-biphenylcarboxylic acid via Suzuki-Miyaura coupling of 2-bromobiphenyl with a boronic acid.
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Activation to the acid chloride and subsequent reaction with 3-aminobiphenyl.
Challenges in Steric Environments
Steric hindrance from the 2- and 3-position substituents complicates traditional coupling methods. Patent literature on heteroaryl carboxamides highlights the use of bulky bases (e.g., Hünig’s base) to mitigate side reactions in sterically demanding syntheses . For example, the preparation of N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides employs microwave-assisted coupling to enhance yields under high-steric conditions .
Table 1: Comparative Synthetic Yields of Biphenylcarboxamides
*No experimental data available; inferred from analogous reactions.
Spectroscopic and Computational Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Studies on 4-biphenyl carbonyl azide (4-BpCON3) and its photolysis product, 4-biphenyl carboxamide (BpCONH2), reveal distinct absorption profiles. BpCONH2 exhibits λ<sub>max</sub> at 271 nm (ε = 12,400 M<sup>−1</sup>cm<sup>−1</sup>) in acetonitrile, attributed to π→π* transitions of the biphenyl system . For N-3-biphenylyl-2-biphenylcarboxamide, computational modeling predicts a bathochromic shift (~285 nm) due to extended conjugation from the additional biphenyl substituent.
Transient Absorption Spectroscopy
Ultrafast spectroscopic studies on biphenylcarboxamides demonstrate excited-state lifetimes in the picosecond range. For example, 4-biphenyl carboxamide shows a decay constant of 1.5 ± 0.1 ps at 450 nm after 270 nm excitation . The steric bulk of N-3-biphenylyl-2-biphenylcarboxamide may further shorten excited-state lifetimes due to enhanced non-radiative decay pathways.
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